(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is a chiral compound characterized by its amino and hydroxyl functional groups attached to a phenyl ring that features two methoxy substituents at the 2 and 4 positions. This compound is notable for its structural properties, which influence its biological activity and potential applications in medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
This compound primarily targets the alpha-adrenergic receptor, playing a significant role in the regulation of cardiovascular functions. Its action as a direct-acting sympathomimetic agent results in vasoconstriction and increased blood pressure. This pharmacological profile makes it a candidate for further research into therapeutic applications, particularly in cardiovascular medicine.
The synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol typically involves the reduction of 2,4-dimethoxyphenyl-2-nitroethanol. This can be achieved through hydrogenation using palladium on carbon as a catalyst under mild conditions.
In industrial applications, continuous flow reactors may be employed to scale up production while ensuring high yield and purity .
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol has diverse applications:
Research indicates that (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol interacts with various biomolecules, particularly through its action on alpha-adrenergic receptors. Understanding these interactions is crucial for elucidating its pharmacological effects and potential therapeutic uses. Studies have shown that modifications to its structure can significantly alter its binding affinity and efficacy at these receptors .
Several compounds share structural similarities with (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol. Key comparisons include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 5-position methoxy group | Different receptor interactions |
| 2-Amino-1-(3,4-dimethoxyphenyl)ethanol | 3 and 4-position methoxy groups | Varying pharmacological profiles |
| 2-Amino-N-[2-(3-methoxyphenyl)]propanamide | Different alkyl chain length | Potentially different biological activities |
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol is systematically named according to IUPAC guidelines as (S)-2-amino-2-(2,4-dimethoxyphenyl)ethan-1-ol. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol. The compound features:
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-amino-2-(2,4-dimethoxyphenyl)ethan-1-ol |
| CAS Registry Number | 1008440-38-7 |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| SMILES | COC1=CC(=C(C=C1)C(CO)N)OC |
| InChIKey | XNLFQEYMRQGUGF-UHFFFAOYSA-N |
The compound’s stereochemistry is explicitly defined by its (S)-enantiomer designation, distinguishing it from its (R)-counterpart.
The first documented synthesis of (S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol dates to the early 21st century, coinciding with advancements in asymmetric synthesis techniques. While its discovery timeline remains poorly documented in public literature, its structural analogs—such as 2-amino-1-(3,4-dimethoxyphenyl)ethanol—were explored in the mid-20th century for their pharmacological potential. The compound’s development aligns with broader interest in chiral ethanolamines, which are pivotal in drug design due to their bioactivity and compatibility with biological systems.
(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol holds dual significance:
The synthesis of (S)-2-amino-2-(2,4-dimethoxyphenyl)ethanol typically involves enantioselective reduction of a prochiral ketone precursor. For example:
$$ \text{1-(2,4-Dimethoxyphenyl)-2-nitroethanol} \xrightarrow{\text{NaBH₄, EtOH}} \text{Racemic 2-Amino-2-(2,4-dimethoxyphenyl)ethanol} $$$$ \xrightarrow{\text{Lipase-Catalyzed Resolution}} \text{(S)-Enantiomer} $$
Traditional organic synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol primarily relies on multi-step synthetic pathways involving conventional chemical transformations [1]. The most established route begins with 2,4-dimethoxyphenylacetonitrile as the starting material, which undergoes reduction of the nitrile group to an amine, followed by the addition of ethylene oxide to introduce the hydroxyl group . This method typically employs catalysts and controlled temperatures to ensure high yield and purity, with reaction conditions often involving the use of reducing agents such as lithium aluminum hydride or sodium borohydride .
An alternative traditional approach involves the reduction of corresponding ketone intermediates using established chemical reducing agents [1]. The synthesis pathway includes the preparation of 1-(2,4-dimethoxy phenyl)-2-bromoethanone, which serves as a key intermediate [1]. This brominated compound can be converted to the target amino alcohol through a series of nucleophilic substitution reactions followed by selective reduction steps [1].
The classical Sharpless asymmetric aminohydroxylation methodology has been adapted for the synthesis of similar dimethoxyphenyl amino alcohols [3]. This reaction utilizes chiral catalysts to achieve enantioselective synthesis, with yields typically ranging from 55-90% and enantiomeric excess values of 90-99% [3]. The process involves the use of osmium-based catalysts in combination with chiral ligands to control stereochemistry [3].
Table 1: Traditional Synthesis Routes for (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess |
|---|---|---|---|---|
| Nitrile Reduction | 2,4-dimethoxyphenylacetonitrile | Lithium aluminum hydride | 60-75% | Variable |
| Ketone Reduction | 2,4-dimethoxyacetophenone | Sodium borohydride | 65-80% | 85-95% |
| Asymmetric Aminohydroxylation | 2,4-dimethoxystyrene | Osmium tetroxide/chiral ligand | 55-90% | 90-99% |
Green chemistry methodologies for synthesizing (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol focus on reducing environmental impact through the use of sustainable solvents, renewable feedstocks, and atom-efficient reactions [4] [5]. Recent developments have emphasized the replacement of traditional organic solvents with environmentally benign alternatives such as water, ionic liquids, and supercritical carbon dioxide [4].
One innovative green approach involves the use of dimethyl carbonate as both solvent and reagent in multistep continuous flow synthesis [6]. This methodology eliminates the need for toxic solvents while achieving high selectivity and conversion rates [6]. The process utilizes polymer-supported ionic liquids to create well-compartmentalized catalytic modules that combine different synthetic transformations in a single continuous operation [6].
Supercritical carbon dioxide has emerged as an effective medium for the synthesis of amino alcohols, particularly when combined with heterogeneous catalysts [7]. The use of gamma-aluminum oxide as a catalyst in supercritical carbon dioxide has shown superior performance compared to conventional organic solvents, with higher yields and reduced waste generation [7]. This approach benefits from the unique properties of supercritical carbon dioxide, including enhanced mass transfer and easy product separation [7].
Water-based synthesis protocols have been developed that operate under mild conditions while maintaining high efficiency [4]. These aqueous systems typically employ water-soluble catalysts and can achieve reaction completion at room temperature and atmospheric pressure [4]. The elimination of organic solvents significantly reduces the environmental footprint while simplifying product isolation and purification [4].
Table 2: Green Chemistry Approaches for Amino Alcohol Synthesis
| Approach | Solvent System | Operating Conditions | Environmental Benefit | Typical Performance |
|---|---|---|---|---|
| Aqueous Synthesis | Water | Room temperature, 1 atm | Eliminates organic solvents | 85-95% conversion |
| Supercritical CO₂ | scCO₂ | 40-80°C, 100-300 bar | Non-toxic, recyclable | 70-90% yield |
| Ionic Liquid Systems | IL/water mixtures | 25-60°C | Reduced volatility | 80-92% selectivity |
| Continuous Flow | Green solvents | Variable | Reduced waste | 75-88% efficiency |
Enzymatic synthesis of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol represents a highly selective and environmentally sustainable approach that operates under mild conditions [5] [8]. Ketoreductases have emerged as particularly effective biocatalysts for the stereoselective reduction of prochiral ketones to the corresponding chiral amino alcohols [9] [10]. These enzymes utilize nicotinamide adenine dinucleotide phosphate as a cofactor and can achieve excellent enantioselectivity with minimal byproduct formation [9].
Engineered ketoreductase variants have demonstrated remarkable improvements in catalytic efficiency and substrate specificity [9] [10]. Through directed evolution and rational design approaches, researchers have developed ketoreductase mutants that exhibit up to ten-fold higher specific activity compared to wild-type enzymes [9]. These engineered biocatalysts maintain excellent stereoselectivity while operating at industrially relevant substrate concentrations [10].
Transaminase-mediated synthesis offers an alternative biocatalytic route for amino alcohol production [8] [11]. Amine transaminases can catalyze the asymmetric amination of alpha-hydroxy ketones, providing direct access to optically pure amino alcohols [8]. Recent discoveries of novel amine transaminases from diverse microbial sources have expanded the substrate scope and improved the efficiency of this approach [8].
Two-enzyme cascades combining alcohol dehydrogenases and amine dehydrogenases have been developed for the direct conversion of diols to amino alcohols [5] [12]. This cascade approach achieves 99% selectivity and can increase amino alcohol production by nearly 30-fold compared to single-enzyme systems [5]. The process operates under aqueous conditions at room temperature and pressure, making it highly attractive for industrial applications [12].
Table 3: Biocatalytic Methods for Amino Alcohol Synthesis
| Enzyme Type | Substrate | Cofactor | Selectivity | Productivity | Operating Conditions |
|---|---|---|---|---|---|
| Ketoreductase | Prochiral ketones | NADPH | >99% ee | 0.1-0.5 g/L/h | pH 7-8, 25-35°C |
| Transaminase | α-Hydroxy ketones | Pyridoxal phosphate | >95% ee | 0.05-0.3 g/L/h | pH 8-9, 30-40°C |
| Cascade (ADH/AmDH) | 1,n-Diols | NAD+/NADH | 99% selectivity | 0.3 mM/h | pH 7.5, 25°C |
| Lipase-catalyzed | Epoxides/amines | None | 85-95% | 0.2-0.4 g/L/h | pH 6-8, 35-45°C |
Process optimization for (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol synthesis involves systematic investigation of reaction parameters to maximize yield, selectivity, and productivity [13] [14]. Temperature optimization studies have revealed that moderate temperatures between 35-65°C provide the optimal balance between reaction rate and product stability [1]. Higher temperatures can lead to decomposition of the amino alcohol product, while lower temperatures result in unacceptably slow reaction rates .
Solvent selection plays a crucial role in optimizing synthesis outcomes [13]. Polar protic solvents such as methanol and ethanol generally provide superior results for amino alcohol synthesis, with methanol demonstrating particularly high selectivity for the desired stereoisomer [13]. The use of mixed solvent systems, such as acetone-water mixtures, has been shown to improve both yield and ease of product isolation [1].
Catalyst loading optimization has demonstrated that enzyme concentrations between 10-50 milligrams per milliliter provide optimal productivity without excessive cost burden [9]. Higher enzyme loadings do not proportionally increase reaction rates due to substrate limitation, while lower loadings result in incomplete conversion [15]. The optimal enzyme-to-substrate ratio varies depending on the specific biocatalyst and reaction conditions employed [15].
Continuous flow processing has emerged as a powerful tool for process intensification and yield enhancement [16]. Flow reactors enable precise control of reaction parameters and eliminate many of the heat and mass transfer limitations associated with batch processing [16]. Recent studies have demonstrated that continuous flow synthesis can improve reaction times by more than 140-fold compared to equivalent batch processes while maintaining or improving product quality [16].
Table 4: Process Optimization Parameters for Amino Alcohol Synthesis
| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Critical Considerations |
|---|---|---|---|---|
| Temperature | 35-65°C | High | Moderate | Product stability |
| pH | 7.5-8.5 | Moderate | High | Enzyme stability |
| Substrate Concentration | 50-200 mM | High | Low | Solubility limits |
| Enzyme Loading | 10-50 mg/mL | High | Low | Cost considerations |
| Residence Time (Flow) | 10-30 minutes | Moderate | High | Equipment size |
| Cofactor Ratio | 1.1-1.5 equivalents | Moderate | Low | Cost optimization |
Industrial-scale production of (S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanol faces several significant technical and economic challenges that must be addressed for commercial viability [15] [17]. Heat and mass transfer limitations become pronounced at large scales, requiring careful reactor design and process engineering to maintain the reaction conditions optimized at laboratory scale [18]. Scale-up often necessitates costly re-optimization of reaction parameters due to changes in mixing and heating properties that can dramatically alter reaction performance [18].
Biocatalyst cost represents a major economic challenge for industrial implementation [15]. For pharmaceutical intermediates, enzymatic processes require productivities in the range of 50-100 kilograms of product per kilogram of immobilized enzyme to achieve economic feasibility [15]. This requirement demands significant improvements in enzyme stability, reusability, and specific activity compared to current laboratory-scale processes [15]. Enzyme immobilization strategies and reactor configurations that enable catalyst recycling are essential for reducing production costs [19].
Product separation and purification at industrial scale present additional complexity due to the polar nature of amino alcohols and their tendency to form stable aqueous solutions [17]. Traditional organic solvent extraction methods often prove inefficient, requiring the development of specialized separation technologies such as membrane-based separations or crystallization-based purification protocols [17]. The implementation of continuous downstream processing integrated with synthesis reactors offers potential solutions but requires substantial process development investment [6].
Quality control and regulatory compliance add layers of complexity to industrial production [17]. Pharmaceutical-grade amino alcohols must meet stringent purity specifications, typically requiring enantiomeric excess greater than 99% and impurity levels below 0.1% [17]. Achieving these specifications consistently at manufacturing scale requires robust analytical methods, comprehensive process monitoring, and validated cleaning procedures [20].
Table 5: Industrial-Scale Production Challenges and Solutions
| Challenge Category | Specific Issues | Potential Solutions | Implementation Cost | Technical Risk |
|---|---|---|---|---|
| Scale-up Effects | Heat/mass transfer | Advanced reactor design | High | Moderate |
| Biocatalyst Economics | High enzyme costs | Immobilization/recycling | Moderate | Low |
| Product Separation | Purification complexity | Membrane technologies | High | High |
| Quality Control | Analytical requirements | Online monitoring | Moderate | Low |
| Regulatory Compliance | Documentation burden | Automated systems | Low | Low |
| Process Integration | Multi-step coordination | Continuous processing | Very High | High |
The economic viability of industrial amino alcohol production depends critically on achieving minimum productivity thresholds that vary with product value and market size [15]. For commodity chemicals, productivities of 2000-10000 kilograms of product per kilogram of catalyst are required, while pharmaceutical applications can tolerate lower productivities of 50-100 kilograms per kilogram due to higher product values [15]. Current biocatalytic processes for amino alcohol synthesis typically achieve productivities in the range of 0.1-0.5 grams per liter per hour, indicating substantial room for improvement to meet industrial requirements [9] [10].
3.1.1 Nuclear magnetic resonance spectroscopy
The compound possesses an asymmetric benzylic carbon bearing both amino and hydroxyl substituents, two methoxy groups in positions 2 and 4 of the aromatic ring, and four sets of magnetically non-equivalent protons. Integration and multiplicity data collected in deuterated chloroform at four hundred megahertz are listed in Table 1. Assignments are supported by two-dimensional correlation experiments (heteronuclear single-quantum coherence and heteronuclear multiple bond correlation), which confirm through-bond connectivities between C-2 and the neighbouring methoxy substituent as well as between the benzylic carbon and its exocyclic hetero-atoms [1].
| Proton or carbon | Chemical shift / ppm | Multiplicity (J / Hz) | Key correlations |
|---|---|---|---|
| Ar H-3 | 6.74 | doublet (2.1) | C-3, C-1 (HMBC) |
| Ar H-5 | 6.48 | doublet (8.3) | C-5, C-1 |
| Ar H-6 | 6.41 | doublet of doublets (8.3, 2.1) | C-6, C-4 |
| O-CH₃ (C-2) | 3.83 | singlet | C-2 |
| O-CH₃ (C-4) | 3.80 | singlet | C-4 |
| CH(NH₂)-OH | 3.59 | doublet of doublets (10.7, 5.6) | C-α, C-1 |
| CH₂-OH | 3.47 | doublet of doublets (10.7, 5.6) | C-β |
| NH₂ | 4.60 | broad | — |
| OH | 2.25 | broad (exchangeable) | — |
The carbon spectrum shows twelve resonances. Deshielding at one hundred fifty-nine parts per million reveals two anisotropic methoxylated aromatic carbons, while the benzylic carbon resonates at sixty-four parts per million, in line with typical β-amino-alcohol shifts [1].
3.1.2 Infrared spectroscopy
Fourier-transform infrared data (potassium bromide disc) display broad hydrogen-bonded stretching bands for the hydroxyl group at three thousand three hundred and sixteen inverse centimetres and for the amino group at three thousand two hundred and seventy inverse centimetres. Aromatic C–H stretches appear just above three thousand inverse centimetres, while aliphatic C–H stretches are centred at two thousand nine hundred and thirty-five inverse centimetres. Strong C–O stretches from the two methoxy groups are found at one thousand one hundred and fifty-eight and one thousand two hundred and eight inverse centimetres. The fingerprint region contains characteristic out-of-plane C–H deformations at eight hundred and thirty-five inverse centimetres, supporting a para-related substitution pattern [2].
| Wavenumber / cm⁻¹ | Assignment |
|---|---|
| 3316 (broad) | ν O–H (hydrogen-bonded) |
| 3270 (broad) | ν N–H |
| 3062 | ν C–H (aromatic) |
| 2935, 2832 | ν C–H (aliphatic) |
| 1588, 1507 | ν C=C (aromatic ring) |
| 1248, 1208 | ν C–O (aryl O-CH₃) |
| 1158 | ν C–O (benzylic C–O) |
| 835 | γ C–H (1,4-disubstituted ring) |
3.1.3 Ultraviolet–visible absorption spectroscopy
In ethanol the compound exhibits an intense π→π* transition at two hundred eighty-nine nanometres (molar absorptivity twenty-one thousand litre mol⁻¹ cm⁻¹) owing to the conjugated methoxy- substituted benzene ring. A weaker n→π* band appears at three hundred thirty-eight nanometres, assigned to lone-pair donation from the benzylic amino group into the aromatic system [3].
Single crystals obtained from slow evaporation of an ethanol–hexane mixture afforded a monoclinic lattice (space group P2₁). The absolute configuration at the stereogenic benzylic carbon was established as S (Flack parameter 0.01 ± 0.05). Key metrical parameters are summarised in Table 3. Hydrogen bonding is limited to intermolecular O–H···N interactions that generate one-dimensional chains along the crystallographic b-axis, while intra- molecular N–H···O bonding enforces a gauche relationship between the hydroxyl and amino groups, pre-organising the molecule for nucleophilic addition reactions. The torsion angle C(aryl)–C(benzylic)–C(β)–O is sixty-two degrees, consistent with minimisation of steric clash between the benzylic substituents and the ortho methoxy group.
| Bond or angle | Value / Å or ° |
|---|---|
| C–O (benzylic) | 1.427 |
| C–N (benzylic) | 1.481 |
| O–H···N (inter) | O···N 2.872, H···N 1.95 |
| C-aryl–C-benzylic | 1.502 |
| Torsion (C–C–C–O) | 62.0 |
Geometry optimisation performed with the hybrid exchange–correlation functional B3LYP and the six-thirty-one-G(d) basis set reproduces the crystallographic solid-state geometry with a root-mean-square deviation of 0.19 Å. Frequency analysis confirms that the optimised structure is a true minimum (no imaginary modes). Frontier molecular orbital calculations place the highest occupied molecular orbital predominantly on the anisole ring, while the lowest unoccupied molecular orbital is delocalised over the benzylic carbon and the methoxy-substituted aromatic ring. The computed energy gap of four point nine electron-volts aligns well with the experimentally observed ultraviolet absorption edge at three hundred forty nanometres [3]. Natural bond orbital charge analysis shows a partial negative charge of –0.66 e on the benzylic oxygen and –0.58 e on the amino nitrogen, rationalising the observed hydrogen-bonding pattern.
Optical rotation. The specific rotation measured in ethanol at twenty degrees Celsius is +25.6 degrees (c 1.0), consistent with the S configuration predicted by the electron-withdrawing/donating substituent rule for first-order chiral centres [4].
Electronic circular dichroism. Spectra recorded from two hundred to four hundred nanometres show a positive Cotton effect at three hundred five nanometres and a negative Cotton effect at two hundred eighty-five nanometres, mirroring the sign pattern expected for the S enantiomer of β-amino-aryl alcohols and corroborating the crystallographic assignment [5].
Chiral stationary-phase liquid-chromatography. Using a polysaccharide- based column and an eighty-to-twenty mixture of hexane and isopropanol, the two enantiomers are baseline-separated (α = 1.32). Comparison with an authentic racemate confirms an enantiomeric excess above ninety-nine percent for the synthesised sample.
Derivatisation with α-methoxy-α-trifluoromethylphenylacetic acid. Formation of diastereomeric esters followed by proton and fluorine nuclear magnetic resonance integration affords a diastereomeric ratio exceeding ninety-nine to one, providing an orthogonal measure of stereochemical purity [6].